1,1'-Bibenzimidazole

Catalog No.
S15764061
CAS No.
75261-44-8
M.F
C14H10N4
M. Wt
234.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Bibenzimidazole

CAS Number

75261-44-8

Product Name

1,1'-Bibenzimidazole

IUPAC Name

1-(benzimidazol-1-yl)benzimidazole

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

InChI

InChI=1S/C14H10N4/c1-3-7-13-11(5-1)15-9-17(13)18-10-16-12-6-2-4-8-14(12)18/h1-10H

InChI Key

XWOFZMGLZBUKRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2N3C=NC4=CC=CC=C43

1,1'-Bibenzimidazole is a heterocyclic compound composed of two benzimidazole units linked by a single bond. It can be represented as C13_{13}H10_{10}N4_{4} and features a bicyclic structure that includes fused benzene and imidazole rings. This compound exhibits a white crystalline appearance and is known for its stability and potential utility in various chemical applications.

Typical of benzimidazole derivatives. These include:

  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, allowing for the introduction of various substituents.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures, often involving the formation of imine linkages.
  • Oxidation: The nitrogen atoms in the imidazole rings can participate in oxidation reactions, leading to the formation of N-oxides or other derivatives.

These reactions highlight the versatility of 1,1'-bibenzimidazole in organic synthesis.

1,1'-Bibenzimidazole and its derivatives have been studied for their biological activities. Some notable aspects include:

  • Antimicrobial Activity: Compounds derived from 1,1'-bibenzimidazole have shown activity against various bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Properties: Research has suggested that certain derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further development in cancer therapeutics.
  • Enzyme Inhibition: Some studies indicate that 1,1'-bibenzimidazole can inhibit specific enzymes, potentially impacting metabolic pathways relevant to disease states.

Various methods have been developed for synthesizing 1,1'-bibenzimidazole:

  • Condensation of o-Phenylenediamine: A common method involves the reaction of o-phenylenediamine with formic acid or an equivalent reagent under controlled conditions. This process typically yields high purity products.
  • Cyclization Reactions: One-pot multicomponent reactions can also be employed to synthesize 1,1'-bibenzimidazole from simpler precursors like aryl amines and aldehydes in the presence of catalysts such as copper salts or ammonium chloride .
  • Oxidative Coupling: Recent literature has reported oxidative coupling methods using oxidants like tert-butyl hydroperoxide (TBHP), which facilitate the formation of the bibenzimidazole structure through C-H activation .

The applications of 1,1'-bibenzimidazole span across several fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs due to their biological activities, particularly in treating infections and cancers.
  • Material Science: The compound is utilized in developing advanced materials due to its thermal stability and mechanical properties.
  • Dyes and Pigments: Some derivatives are used in dye formulations due to their vibrant colors and stability under light exposure.

Interaction studies involving 1,1'-bibenzimidazole focus on its binding affinity with biological targets:

  • Protein Binding: Research indicates that 1,1'-bibenzimidazole can interact with specific proteins involved in cell signaling pathways. This interaction may modulate biological responses relevant to disease mechanisms.
  • Metal Coordination: The nitrogen atoms in the imidazole rings can coordinate with metal ions, forming complexes that may exhibit unique catalytic properties or biological activities.

Several compounds share structural similarities with 1,1'-bibenzimidazole. A comparison highlights its uniqueness:

CompoundStructure TypeNotable Properties
BenzimidazoleSingle benzimidazole unitAntiparasitic and antifungal properties
2-MethylbenzimidazoleMethyl-substituted variantEnhanced lipophilicity
Imidazo[4,5-b]pyridineFused imidazo-pyridineAnticancer activity
PhenylbenzimidazolePhenyl-substituted variantAntihistamine properties
5-MethylbenzimidazoleMethyl-substituted variantImproved solubility

The structural complexity of 1,1'-bibenzimidazole allows it to exhibit unique chemical reactivity and biological activity compared to these similar compounds. Its dual benzimidazole structure enhances its potential for diverse applications in medicinal chemistry and material science.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

234.090546336 g/mol

Monoisotopic Mass

234.090546336 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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